4-methyl-N-(2-methylpropyl)-3-nitrobenzamide
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Overview
Description
4-methyl-N-(2-methylpropyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group at the 3-position and a methyl group at the 4-position of the benzene ring, along with an N-(2-methylpropyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylpropyl)-3-nitrobenzamide typically involves the nitration of 4-methylbenzamide followed by the introduction of the N-(2-methylpropyl) group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent alkylation can be performed using 2-methylpropylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methylpropyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 4-methyl-N-(2-methylpropyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-methyl-N-(2-methylpropyl)-3-nitrobenzoic acid.
Scientific Research Applications
4-methyl-N-(2-methylpropyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methylpropyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-methyl-N-(2-methylpropyl)-3-nitrobenzamide can be compared with other benzamide derivatives:
4-methyl-N-(2-methylpropyl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
4-methyl-N-(2-methylpropyl)-3-nitrobenzoic acid: Oxidized form with a carboxylic acid group, which may have different solubility and reactivity.
N-(2-methylpropyl)-3-nitrobenzamide: Lacks the methyl group at the 4-position, which can influence its chemical and physical properties.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-methyl-N-(2-methylpropyl)-3-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)7-13-12(15)10-5-4-9(3)11(6-10)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15) |
InChI Key |
SVQHXSQLXAKSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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